[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea
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Overview
Description
[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea is a complex organic compound that features a unique structure combining a methoxy group, a dihydroisoquinoline moiety, and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea typically involves multiple steps. One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are intermediates in its synthesis.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iminium salts, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines . The molecular pathways involved typically include binding to receptors and inhibiting their activity, leading to downstream effects on cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: This compound also features a dihydroisoquinoline moiety and has been studied for its anti-androgenic properties.
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and have been explored for their pharmacological activities.
Uniqueness
What sets [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea apart is its specific combination of functional groups, which may confer unique biological activities and therapeutic potential. Its methoxy group and urea derivative are particularly noteworthy, as they can influence the compound’s pharmacokinetics and interactions with biological targets.
Properties
IUPAC Name |
[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)14(19-16(18)22)15(21)20-9-8-12-11(10-20)6-5-7-13(12)23-4/h5-7,14H,8-10H2,1-4H3,(H3,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFGYIJQBURCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=C(C1)C=CC=C2OC)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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